molecular formula C10H10N2 B1349846 1-methyl-4-phenyl-1H-imidazole CAS No. 2411-77-0

1-methyl-4-phenyl-1H-imidazole

Cat. No. B1349846
M. Wt: 158.2 g/mol
InChI Key: KTGYDKACJATEDM-UHFFFAOYSA-N
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Patent
US08334317B2

Procedure details

To a solution of 4-phenyl-1H-imidazole 41 (2.01 g, 13.9 mmol) in DMF (30 mL) containing cesium carbonate (6.05 g, 18.6 mmol) at room temperature was added iodomethane (0.950 mL, 15.3 mmol). The reaction mixture was stirred at room temperature for 5 h, diluted with EtOAc, washed with water (1×), brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (70% to 100% EtOAc in hexanes) gave 1-methyl-4-phenyl-1H-imidazole 42. Mass spectrum: calculated for C10H10N 158.1; found 159.2 (M++1).
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](=O)([O-])[O-].[Cs+].[Cs+].IC>CN(C=O)C.CCOC(C)=O>[CH3:12][N:10]1[CH:11]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]=[CH:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CNC1
Name
cesium carbonate
Quantity
6.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (70% to 100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1C=NC(=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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